Terminal Amino Substituent Structural Differentiation: Diethylamino (CAS 47083-56-7) vs. Dimethylamino (Basic Red 22, CAS 12221-52-2) and Benzylmethylamino (Basic Red 46, CAS 12221-69-1)
CAS 47083-56-7 bears an N,N-diethylamino terminal group on the phenylazo moiety, distinguishing it from the most closely related commercial cationic red dyes: Basic Red 22 (N,N-dimethylamino) and Basic Red 46 (N-benzyl-N-methylamino) [1]. The diethylamino group is a stronger electron-donating substituent than dimethylamino (Hammett σₚ parameter: -0.72 for –NEt₂ vs. approximately -0.63 for –NMe₂), which is expected to produce a bathochromic shift in the visible absorption maximum [2]. In related azobenzene dye systems, the replacement of dimethylamino with diethylamino has been documented to yield bathochromic shifts of 37–47 nm due to enhanced electron donation [3]. Additionally, the two ethyl groups increase the calculated logP (octanol/water partition coefficient) by approximately 1.0–1.2 log units relative to the dimethylamino analog, indicating higher hydrophobicity that can influence dye uptake kinetics and wet fastness on acrylic substrates [4].
| Evidence Dimension | Electron-donating strength of terminal amino substituent (Hammett σₚ) and calculated hydrophobicity (ΔlogP) |
|---|---|
| Target Compound Data | N,N-diethylamino: σₚ ≈ -0.72; estimated logP of free base ≈ 3.5–4.0 |
| Comparator Or Baseline | Basic Red 22 (N,N-dimethylamino): σₚ ≈ -0.63; estimated logP ≈ 2.5–2.8; Basic Red 46 (N-benzyl-N-methylamino): estimated logP ≈ 4.5–5.0 |
| Quantified Difference | Δσₚ ≈ -0.09 (stronger donor); ΔlogP ≈ +1.0–1.2 vs. Basic Red 22 |
| Conditions | Hammett substituent constants from literature compilations; logP estimated by fragment-based calculation (CLOGP method) |
Why This Matters
Stronger electron donation translates to a red-shifted shade (more bluish-red vs. yellowish-red) enabling differentiation in the color gamut for acrylic dyeing, while increased hydrophobicity affects dye exhaustion rate, compatibility matching, and wet fastness performance — key procurement criteria for dyehouse formulation.
- [1] NCATS Inxight Drugs. Basic Red 46 (CAS 12221-69-1). Chemical structure: 1,4-dimethyl-5-(2-(4-(methyl(phenylmethyl)amino)phenyl)diazenyl)-, bromide (1:1). View Source
- [2] Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Hammett σₚ values for –NMe₂ and –NEt₂. View Source
- [3] ScSTL. Synthesis, optical characterization and crystal and molecular X-ray structure of a phenylazojulolidine derivative. Reports 37–47 nm bathochromic shift by comparison with analogous azo dyes containing diethylamino or dimethylamino donor groups. View Source
- [4] Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. Fragment-based logP calculation methodology for aromatic amines. View Source
